1,1,2,2-Tetraphenylethane
Description
Historical Context and Significance in Organic Chemistry Research
The initial academic fascination with 1,1,2,2-Tetraphenylethane (TPE) centered on its three-dimensional structure and the rotational possibilities around its central carbon-carbon single bond. For many tetra-substituted ethanes, particularly those with bulky alkyl groups, a gauche conformation is often preferred. datapdf.com However, early empirical force field (EFF) calculations on TPE predicted a ground state with an anti C2 conformation, with the lowest energy gauche conformer being significantly less stable. datapdf.com This prediction was a point of contention, raising questions about the validity of the computational methods for such sterically crowded molecules. datapdf.com
Definitive evidence came from experimental studies that ultimately vindicated the computational predictions. Through X-ray diffraction analysis, the crystal and molecular structure of TPE was determined, confirming that the molecule indeed adopts an anti conformation in the solid state. datapdf.comacs.org Further compelling evidence from ¹H NMR spectroscopy of an isotopically enriched sample (Ph₂¹³CHCHPh₂) demonstrated that the anti conformation also predominates in solution. acs.org The close agreement between the calculated and experimentally determined structural parameters solidified the role of TPE as a crucial benchmark compound for validating the soundness of the EFF approach in modeling tetra-arylethane structures. datapdf.comacs.org
| Parameter | X-ray Diffraction | Empirical Force Field (EFF) |
| Conformation | anti C2 | anti C2 |
| Cphenyl-Cethane-Cethane-Cphenyl Dihedral Angle | 174° | 175° |
| Ethane (B1197151) Bond Length | 1.559 Å | 1.579 Å |
| Cphenyl-Cethane-Cethane Valence Angle | 114.3° | 118.0° |
A comparison of key structural parameters for this compound determined by X-ray crystallography and predicted by Empirical Force Field (EFF) calculations. The data highlights the strong agreement between experimental findings and theoretical models. acs.org
Beyond conformational analysis, early research also explored the photochemical behavior of this compound. The photolysis of TPE was found to yield products such as cis- and trans-stilbene, biphenyl, and 1-(2-biphenylyl)-1,2-diphenylethane. acs.org Mechanistic studies suggested that these products arise from an interaction between the number one positions of two benzene (B151609) rings attached to adjacent carbon atoms, a process termed a di-π-ethane reaction. acs.org This discovery opened a new chapter in photochemistry, presenting a novel type of photochemical process analogous to the well-known di-π-methane rearrangement. acs.org
Evolution of Research Perspectives on the C2-Symmetric Tetraphenylethane Framework
Following the foundational studies on its conformation and photochemistry, research perspectives on the this compound framework began to diversify. Scientists started to leverage its unique structural and electronic properties for applications beyond fundamental physical organic chemistry.
A significant area of modern research involves the study of its reactive intermediates. Pulse radiolysis studies of this compound in 2-methyltetrahydrofuran (B130290) revealed that its radical anion undergoes mesolysis—a dissociation of the central carbon-carbon σ bond. nih.gov A key finding was the observation of a charge resonance band in the near-infrared region immediately after the electron pulse, which was attributed to the formation of an intramolecular dimer radical anion. nih.gov This intermediate subsequently decays, leading to the formation of a diphenylmethyl radical and a diphenylmethyl anion. nih.gov Such studies provide deep insights into the mechanisms of electron transfer and bond cleavage in complex molecular systems.
The robust C2-symmetric scaffold of tetraphenylethane has also been recognized as a valuable building block in materials science. Although the parent hydrocarbon has limited direct applications, its functionalized derivatives have proven useful. For instance, this compound-1,2-diol, a closely related derivative, has been shown to act as an effective host molecule, capable of forming inclusion complexes with various organic guest molecules like p-xylene. oup.com More recently, the tetraphenylethane structure has been incorporated into advanced materials. Researchers have used statistical copolymerization of tetraphenylethylene (B103901) and its diol derivative (this compound-1,2-diol) to create hypercrosslinked microporous organic polymers, which have shown potential for applications such as carbon dioxide capture. rsc.org
The stability of the this compound core is underscored by its appearance as a key degradation product in the analysis of other complex molecules. For example, it has been identified as a thermal degradation product of the nootropic drug modafinil (B37608) and its analogs when subjected to the high temperatures of a gas chromatography injector. ljmu.ac.uk
| Research Area | Application/Focus of Study | Key Findings |
| Radical Chemistry | Study of radical anions and bond dissociation (mesolysis). nih.gov | Formation of an intramolecular dimer radical anion followed by cleavage of the central C-C bond. nih.gov |
| Supramolecular Chemistry | Use of derivatives (e.g., this compound-1,2-diol) as host molecules. oup.com | Forms crystalline inclusion complexes with guest molecules. oup.com |
| Materials Science | Incorporation into microporous organic polymers. rsc.org | Creates polymer networks with potential for gas sorption (e.g., CO₂). rsc.org |
| Analytical Chemistry | Identification as a stable thermal degradation product. ljmu.ac.uk | Confirms the high stability of the tetraphenylethane framework. ljmu.ac.uk |
This table summarizes the evolved research perspectives on the this compound framework, highlighting its utility in diverse fields beyond its initial role in conformational analysis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,2-triphenylethylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGHUJBHQWALKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212552 | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
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Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-50-8 | |
| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bibenzhydryl | |
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| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-Tetraphenylethane | |
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Synthetic Methodologies and Chemical Transformations of 1,1,2,2 Tetraphenylethane
Advanced Synthetic Pathways to 1,1,2,2-Tetraphenylethane
The synthesis of this compound can be achieved through various strategies, primarily focusing on the formation of the central carbon-carbon single bond.
Strategies for C-C Bond Formation in Tetraphenylethane Synthesis
The creation of the central C-C bond in this compound is a critical step in its synthesis. Reductive coupling reactions are a prominent method for this transformation. One such approach involves the reductive coupling of diphenylmethyl chloride. scilit.comoup.com This reaction can be facilitated by reagents like iron(II) or copper(I) complexes. scilit.com For instance, using ferrous chloride in ethanol (B145695) or acetonitrile (B52724) can effectively couple diphenylmethyl chloride to yield this compound. scilit.com
Another significant strategy is the pinacol (B44631) coupling reaction, which is a reductive coupling of carbonyl compounds. wikipedia.org In the context of this compound synthesis, benzophenone (B1666685) can be reductively coupled to form the corresponding pinacol, 1,1,2,2-tetraphenyl-1,2-ethanediol (also known as benzopinacol). wikipedia.orgchemspider.com This intermediate can then be further reduced to yield this compound. The McMurry reaction, which uses low-valent titanium species, is a powerful method for this type of coupling. wikipedia.orgrsc.org The reaction typically involves a two-step process: the formation of a pinacolate complex followed by deoxygenation to form the alkene, tetraphenylethylene (B103901), which can then be hydrogenated to the desired ethane (B1197151). wikipedia.org
Additionally, an oxidative pathway has been developed for the synthesis of tetrasubstituted aryl derivatives, including this compound. arkat-usa.org This method utilizes silver nitrate (B79036) to promote the oxidation of the sp3 C-H bond in diphenylmethane, leading to the formation of the desired homodimer. arkat-usa.org
| Starting Material | Reagents | Product | Yield | Reference |
| Diphenylmethane | Silver nitrate, Potassium persulfate | This compound | 38% | arkat-usa.org |
| Diphenyldichloromethane | Copper | Tetraphenylethylene | 47-60% | orgsyn.org |
| Benzophenone | TiCl4, Zn | Tetraphenylethylene | - | wikipedia.orgnih.gov |
| Diphenylmethyl chloride | Ferrous chloride | This compound | - | scilit.com |
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties. Symmetrically disubstituted derivatives of 1,1,2,2-tetramethyl-1,2-bis(hydroxyphenyl)ethane have been synthesized via reductive coupling of the corresponding 2-phenyl-2-propanols using TiCl3 and LiAlH4. nih.gov This method has been used to introduce substituents such as fluorine, chlorine, methoxy, and methyl groups onto the phenyl rings. nih.gov
Another approach involves the Suzuki cross-coupling reaction to introduce various functional groups. mdpi.comrsc.org For example, tetraphenylethene derivatives decorated with carbazole (B46965) units have been synthesized by the Suzuki coupling of bromo-substituted carbazoles with a tetraphenylethene boronic acid. rsc.org Similarly, cyano-substituted tetraphenylethene derivatives can be prepared through Suzuki coupling reactions. mdpi.com The thermal degradation of certain nootropic compounds in a GC injector has also been observed to form this compound and its tetrafluoro analog. ljmu.ac.uk
| Derivative | Synthetic Method | Precursors | Reference |
| Symmetrically disubstituted 1,1,2,2-tetramethyl-1,2-bis(hydroxyphenyl)ethanes | Reductive Coupling | Substituted 2-phenyl-2-propanols | nih.gov |
| Carbazole-tetraphenylethene materials | Suzuki Cross-Coupling | Bromo-substituted carbazoles, TPE-boronic acid | rsc.org |
| Cyano-substituted tetraphenylethene derivatives | Suzuki Coupling | 2,3-bis(4-bromophenyl)-3-phenylacrylonitrile, diphenylfumaronitrile | mdpi.com |
| 4,4'-(2,2-diphenylethane-1,1-diyl)bis(fluorobenzene) | Thermal Degradation | Modafinil (B37608), Modafiendz | ljmu.ac.uk |
Mechanistic Aspects of Direct Synthesis Routes
The mechanisms underlying the direct synthesis of this compound and its analogs are crucial for optimizing reaction conditions and yields. In the reductive coupling of chloromethylbenzene derivatives with iron(II) and copper(I) complexes, the reaction proceeds through the reduction of the chloro-derivative to form a radical intermediate, which then dimerizes. scilit.comoup.com
The McMurry reaction mechanism involves the single electron transfer from a low-valent titanium species to the carbonyl groups of two ketone molecules, forming ketyl radicals. wikipedia.orgrsc.org These radicals then couple to form a pinacolate (1,2-diolate) complex, which is subsequently deoxygenated by the oxophilic titanium to yield the alkene. wikipedia.org
In the silver nitrate-promoted oxidative synthesis, the reaction is thought to proceed through the generation of a benzhydrylium ion. This ion then reacts with the sulfoxide (B87167) oxygen of the parent compound to form an oxysulfonium intermediate, which ultimately leads to the formation of the C-C bond. arkat-usa.org
Derivatization of this compound
The this compound scaffold can be further modified to introduce new functional groups, leading to a diverse range of derivatives with unique properties.
Synthesis of Imine Derivatives of this compound
Imine derivatives of this compound, specifically N¹,N²,1,2-tetraphenylethane-1,2-diimine and its substituted analogs, have been synthesized. researchgate.netiiste.org These compounds are typically prepared through the condensation reaction of a diamine with a diketone. The synthesis of N¹,N²-bis(2-bromophenyl)-1,2-diphenylethane-1,2-diimine and N¹,N²-bis(4-bromophenyl)-1,2-diphenylethane-1,2-diimine has been reported, and theoretical studies have been conducted to understand the effect of the substituent's position on the imine group formation. researchgate.netiiste.org The treatment of formyl-functionalized tetraphenylethene derivatives with benzylamine (B48309) can also produce the corresponding imine compounds. rsc.org
Preparation of Halogenated this compound Derivatives
Halogenated derivatives of this compound are of interest for their modified electronic and photophysical properties. The synthesis of tetrakis(4-bromophenyl)ethylene has been achieved by the bromination of tetraphenylethylene (TPE) with bromine in glacial acetic acid and dichloromethane. nih.govacs.org Similarly, 1,1,2,2-tetra(4-chlorophenyl)ethene and 1,1,2,2-tetra(4-fluorophenyl)ethene can be synthesized from the corresponding dichlorobenzophenone and difluorobenzophenone via a McMurry-type coupling reaction. rsc.org The synthesis of poly(1-halogen-2-phenylacetylenes) containing tetraphenylethene units has also been reported, extending the range of halogenated derivatives. rsc.org
| Halogenated Derivative | Synthetic Method | Precursors | Reference |
| Tetrakis(4-bromophenyl)ethylene | Bromination | Tetraphenylethylene, Bromine | nih.govacs.org |
| 1,1,2,2-Tetra(4-chlorophenyl)ethene | McMurry Coupling | 4,4'-Dichlorobenzophenone, TiCl4, Zn | rsc.org |
| 1,1,2,2-Tetra(4-fluorophenyl)ethene | McMurry Coupling | 4,4'-Difluorobenzophenone, TiCl4, Zn | rsc.org |
| Poly(1-halogen-2-phenylacetylenes) with TPE units | Polymerization | 1-Chloro-2-phenylacetylene or 1-Bromo-2-phenylacetylene derivatives | rsc.org |
Introduction of Heteroatomic Functional Groups to the Tetraphenylethane Scaffold
The introduction of heteroatoms into the this compound (TPE) scaffold allows for the modification of its electronic and structural properties, leading to materials with tailored characteristics. Research has demonstrated the synthesis of TPE derivatives incorporating heteroatoms such as selenium and nitrogen.
One approach involves the synthesis of organoselenium compounds derived from TPE. For instance, symmetrical and unsymmetrical analogues of 1,2-bis[bis(4-chlorophenyl)methyl] diselane (B1234466) have been prepared. hrpub.org The synthetic strategy for a symmetrical diselane involves the reaction of bis(4-chlorophenyl)methanol with a mixture of potassium selenocyanate, potassium disulfite, and sulfuric acid to yield bis(4-chlorophenyl)methylselanyl]methane. It is noteworthy that many of the prepared n-alkyl dichloro diphenyl methyl selenides undergo decomposition over time, yielding symmetrical dialkyl diselenides and this compound, likely through a radical mechanism involving the cleavage of C-Se and Se-Se bonds. hrpub.org
Another strategy focuses on creating TPE-based push-pull chromophores with strong intramolecular charge transfer (ICT) characteristics. These have been synthesized via [2+2] cycloaddition-retroelectrocyclization (CA-RE) click reactions. This method uses an electron-rich alkyne-tetrafunctionalized TPE as the starting material, which then reacts with electron-deficient alkenes like 1,1,2,2-tetracyanoethene (TCNE), 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4-TCNQ). nih.gov The initial TPE-alkyne starting material is synthesized through a McMurry homocoupling reaction of a benzophenone derivative. nih.gov
Furthermore, a novel bis-TPE fluorescent sensor has been developed for the selective detection of zinc ions. acs.org The synthesis involves a multi-step process starting from the preparation of key intermediates TPE-(OMe), TPE-(OH), and TPE-(OH)-CHO. The final bis-TPE probe is obtained by reacting TPE-(OH)-CHO with N1-(2-aminoethyl)ethane-1,2-diamine in ethanol. acs.org
Table 1: Synthesis of Heteroatomic TPE Derivatives
| Starting Material | Reagents | Product | Application |
| Bis(4-chlorophenyl)methanol | KSeCN, K2S2O5, H2SO4 | Bis[bis(4-chlorophenyl)methylselanyl]methane | Organoselenium chemistry |
| Alkyne-tetrafunctionalized TPE | TCNE, TCNQ, or F4-TCNQ | TPE-push-pull chromophores | Photothermal applications |
| TPE-(OH)-CHO | N1-(2-aminoethyl)ethane-1,2-diamine | Bis-TPE fluorescent sensor | Selective Zn2+ detection |
Synthesis of Anthracene-Substituted Tetraphenylethanes
The incorporation of large, planar aromatic systems like anthracene (B1667546) onto the TPE framework results in molecules with unique photophysical properties. The synthesis of 1,1,2,2-tetra(1-anthryl)ethane has been achieved through the McMurry coupling of di(1-anthryl) ketone, which yields the hydrogenated product. researchgate.net This reaction is a reductive coupling of two ketone molecules to form an alkene, which in this case is subsequently reduced to the corresponding ethane.
In a related synthetic approach, other multi-aryl substituted ethanes, such as 1,1,1,1-tetranaphthylethane (s-α-TNE) and 2,2,2,2-tetranaphthylethane (s-β-TNE), have been synthesized. chinesechemsoc.org The synthesis begins with the nucleophilic addition to aldehyde substrates to generate diaryl-methanols. These are then oxidized to diaryl-ketones. A subsequent McMurry coupling reaction using titanium tetrachloride and zinc powder is employed to produce the target ethane derivatives. Interestingly, while McMurry couplings typically yield ethenes, the significant steric hindrance from the bulky naphthyl or anthryl substituents can lead to the formation of the saturated C-C single bond of the ethane derivative as the major or even exclusive product. chinesechemsoc.org For example, the homocoupling of α-substituted di(naphthalen-1-yl)methanone (B6362885) yielded only the ethane product in high yield. chinesechemsoc.org
Table 2: Synthesis of Anthracene and Naphthyl-Substituted Ethanes via McMurry Coupling
| Ketone Precursor | Coupling Product | Yield | Reference |
| Di(1-anthryl) ketone | 1,1,2,2-Tetra(1-anthryl)ethane | 65% | researchgate.net |
| Di(naphthalen-1-yl)methanone | 1,1,1,1-Tetranaphthylethane (s-α-TNE) | 78% | chinesechemsoc.org |
| Di(naphthalen-2-yl)methanone | 2,2,2,2-Tetranaphthylethane (s-β-TNE) & Ethene derivative | 43% & 52% | chinesechemsoc.org |
Transformation of this compound into Related Molecular Architectures
Degradation Pathways and Product Formation, including 1,1,2,2-Tetraphenylethylene Formation
This compound can be formed as a thermal degradation product of certain pharmaceuticals, such as modafinil, modafinic acid, and adrafinil, when subjected to the high temperatures of a gas chromatography (GC) injection port. nih.govresearchgate.netljmu.ac.uk This degradation process also yields diphenylmethanol. The proposed mechanism for TPE formation involves the generation of a benzhydrylium ion, which then reacts with the sulfoxide oxygen of the parent compound to form an oxysulfonium intermediate. nih.govljmu.ac.uk
Conversely, this compound can be a product in the reduction of other compounds. For example, the treatment of thiobenzophenone (B74592) with ytterbium metal in a benzene-hexamethylphosphoric triamide solvent system at room temperature yields diphenylmethanethiol, diphenylmethane, tetraphenylethylene, and this compound. oup.com The ratio of these products is highly dependent on the reaction conditions, such as temperature and the amount of ytterbium used. oup.com
Conversions to Ethene Analogues and Associated Mechanistic Studies
The conversion of this compound to its ethene analogue, 1,1,2,2-tetraphenylethylene, is a key transformation. Mechanistic studies on the ytterbium-mediated reduction of thiobenzophenone provide insight into this process. When the reaction is quenched with deuterium (B1214612) oxide, the formation of dideuteriated this compound (5a-d2) is observed. oup.com This finding strongly suggests that the tetraarylethanes are formed through the further reduction of the corresponding tetraarylethylenes, rather than by a coupling reaction of diarylmethyl radicals. oup.com
The synthesis of tetraphenylethylene itself can be achieved from diphenyldichloromethane using copper as a halide acceptor. wikipedia.org This reaction provides a direct route to the ethene scaffold. The reverse reaction, the hydrogenation of 1,1,2,2-tetraphenylethylene, can be used to synthesize this compound. For instance, stirring a solution of 1,1,2,2-tetraphenylethylene under a hydrogen atmosphere can afford this compound in good yield. researchgate.net
Reaction Mechanisms and Chemical Pathways Involving 1,1,2,2 Tetraphenylethane
Radical Chemistry of 1,1,2,2-Tetraphenylethane
The formation of radical species is a cornerstone of the chemistry of this compound. The stability of the resulting diphenylmethyl radicals plays a crucial role in driving these reactions.
The central C-C bond in this compound can undergo homolytic cleavage to generate two diphenylmethyl radicals (Ph₂CH•). This process is typically initiated by thermal or photochemical energy input, overcoming the bond dissociation energy. The stability of the diphenylmethyl radical, due to the extensive resonance delocalization of the unpaired electron over the two phenyl rings, is a key thermodynamic driving force for this fragmentation.
The generation of these radicals can be observed and studied through trapping experiments. In the presence of radical scavengers or trapping agents, the highly reactive diphenylmethyl radicals form stable adducts, which can then be identified and characterized, providing indirect but compelling evidence for their formation.
Upon absorption of ultraviolet light, this compound is promoted to an electronically excited state. In this state, the molecule can undergo various photophysical and photochemical processes. One of the primary photochemical pathways is the cleavage of the central ethane (B1197151) bond, leading to the formation of a pair of diphenylmethyl radicals as key intermediates. The efficiency of this process is dependent on the wavelength of the incident light and the solvent environment.
Flash photolysis techniques have been instrumental in the direct detection and characterization of these transient radical intermediates. By monitoring the transient absorption spectra following a short pulse of light, researchers can observe the formation and subsequent decay of the diphenylmethyl radicals, providing insights into their reactivity and lifetimes.
The introduction of an electron into the lowest unoccupied molecular orbital (LUMO) of this compound results in the formation of its radical anion. This can be achieved through chemical reduction, typically using alkali metals, or through electrochemical methods. The resulting radical anion is a paramagnetic species that can be characterized using Electron Spin Resonance (ESR) spectroscopy.
The ESR spectrum of the this compound radical anion provides valuable information about the distribution of the unpaired electron density within the molecule. Hyperfine coupling constants, which describe the interaction of the unpaired electron with magnetic nuclei (primarily ¹H), can be experimentally determined and correlated with theoretical calculations to map the spin density across the phenyl rings and the ethylenic bridge.
The removal of an electron from the highest occupied molecular orbital (HOMO) of this compound leads to the formation of a radical cation. This oxidation can be accomplished through chemical oxidants or electrochemical techniques such as cyclic voltammetry. The study of these electron-transfer processes provides fundamental information about the molecule's electronic structure and redox properties.
The bond dissociation energy (BDE) of the central C-C bond in the radical cation is a critical parameter that governs its stability and subsequent fragmentation pathways. Theoretical calculations and experimental methods can be employed to determine this value. A lower BDE in the radical cation compared to the neutral molecule would indicate that the removal of an electron weakens the central bond, facilitating its cleavage.
| Species | Method of Generation | Key Characterization Technique | Relevant Properties |
| Diphenylmethyl Radical | Thermal or Photochemical Cleavage | Radical Trapping, Flash Photolysis | High stability due to resonance |
| Radical Anion | Chemical or Electrochemical Reduction | Electron Spin Resonance (ESR) | Unpaired electron in LUMO, Spin density distribution |
| Radical Cation | Chemical or Electrochemical Oxidation | Cyclic Voltammetry | Unpaired electron in HOMO, Redox potential, Bond Dissociation Energy |
Photochemical Rearrangements of this compound
In addition to radical formation, photoexcitation of this compound can also induce intramolecular rearrangements, leading to the formation of new structural isomers.
While the di-π-methane rearrangement is a well-established photochemical reaction for systems containing two π-systems separated by a single saturated carbon atom, the analogous "di-π-ethane" rearrangement in this compound is a subject of theoretical interest. This proposed pathway would involve the interaction of two of the phenyl rings across the ethane bridge upon photoexcitation.
The mechanism would likely proceed through a diradical intermediate, formed by the initial photo-induced bridging of two phenyl groups, followed by a series of bond reorganizations to yield a cyclopropane-containing product. The feasibility of this pathway is influenced by steric factors and the energetics of the required intermediates and transition states. The significant steric crowding in this compound may hinder the necessary orbital overlap for the initial cyclization step, making this rearrangement less favorable compared to simple C-C bond cleavage.
Influence of Substituents on Photoreactivity
The photoreactivity of molecules based on the tetraphenyl framework is significantly influenced by the nature and position of substituents on the phenyl rings. While much of the detailed research has been conducted on the closely related tetraphenylethylene (B103901) (TPE), the principles governing substituent effects on the phenyl-based chromophores are applicable. The primary photochemical reaction for these systems is often photocyclization.
Upon UV irradiation, TPE derivatives can undergo an efficient photocyclization reaction to produce 9,10-diphenylphenanthrene (B1615557) (DPP) derivative photoproducts. rsc.orgresearchgate.net The efficiency and pathway of this reaction are highly sensitive to electronic and steric factors introduced by substituents.
Electron-Withdrawing Groups: The introduction of strongly electron-withdrawing groups, such as fluorine atoms, can dramatically alter the photochemical behavior. In a study on fluorinated TPE derivatives, it was found that extensive fluorination leads to the suppression of the common aggregation-induced emission (AIE) phenomenon. researchgate.netchemrxiv.org Instead, these compounds readily undergo photocyclization to form fluorinated phenanthrene (B1679779) products. researchgate.net This suggests that electron-withdrawing substituents can favor the cyclization pathway over radiative decay channels.
Bulky Substituents: The presence of sterically demanding or bulky groups on the phenyl rings can influence the kinetics of photoreactions. Research on a TPE derivative with bulky terphenyl groups demonstrated that the kinetics of photocyclization are dictated by the rotational motion of the phenyl rings. rsc.org The reaction is slower compared to the unsubstituted TPE core but becomes more efficient in environments of high viscosity or rigidity (e.g., in a PMMA film), where phenyl ring motion is inhibited. rsc.org
Positional Isomerism: The location of substituents (ortho, meta, or para) can alter molecular packing in the solid state and, consequently, the photophysical properties. Different linking positions of peripheral TPE units have been shown to cause remarkable isomeric effects on solid-state fluorescence and mechanofluorochromism. lookchem.com
The table below summarizes the observed influence of different types of substituents on the photoreactivity of tetraphenyl-based systems.
| Substituent Type | Example | Influence on Photoreactivity | Observed Outcome | Citation(s) |
| Electron-Withdrawing | Pentafluorophenyl groups | Suppresses Aggregation-Induced Emission (AIE) | Promotes efficient photocyclization to phenanthrenes. | researchgate.net, |
| Bulky Groups | Terphenyl groups | Slows reaction kinetics by hindering phenyl ring motion. | Photocyclization is more efficient in viscous or rigid media. | rsc.org, researchgate.net |
| Amphiphilic Groups | Cyanide group with hydrophilic chains | Enables self-assembly and photo-responsiveness. | Photo-induced cyclization leads to fluorescence quenching. | researchgate.net |
| Positional Isomers | TPE units at ortho, meta, or para positions | Alters molecular packing in the solid state. | Significant effects on solid-state fluorescence and MFC properties. | lookchem.com |
Oxidation and Cleavage Mechanisms of this compound
The direct ozonolysis of the saturated ethane bridge in this compound is not a typical reaction pathway, as ozonolysis classically targets unsaturated carbon-carbon bonds. However, the phenyl rings of the molecule can react with ozone, particularly in the context of polycyclic aromatic hydrocarbons (PAHs), which serve as a model for this type of reaction. researchgate.netrsc.org
The reaction of ozone with aromatic systems is generally considered an electrophilic attack. The rate and mechanism are influenced by the electronic properties of the aromatic ring.
Influence of Substituents: Studies on the ozonolysis of alkyl-substituted PAHs show that the reaction rate increases with the presence of electron-donating groups. rsc.org For instance, the ozonolysis rate constant of 1-methylpyrene (B1203753) is approximately four times higher than that of unsubstituted pyrene. rsc.org This is because electron-donating groups like alkyls stabilize the intermediate carbocation (arenium ion) formed during the electrophilic attack by ozone. By analogy, electron-donating substituents on the phenyl rings of this compound would be expected to increase the rate of ozone attack on the aromatic system, while electron-withdrawing groups would decrease it.
The reaction can proceed through two main pathways for PAHs: ring-opening mechanisms or oxygen addition without ring cleavage, leading to the formation of oxygenated products (OPAHs) like quinones. rsc.orgnih.gov The specific products formed from the reaction of ozone with this compound would depend on the reaction conditions and the subsequent work-up.
The central carbon-carbon single bond in this compound is robust but can be cleaved under specific conditions, notably through photosensitized electron transfer. This process involves the generation of a radical cation as a key reactive intermediate. acs.org
The mechanism proceeds as follows:
Photoexcitation of a Sensitizer (B1316253): A photosensitizer (e.g., an electron-accepting molecule) absorbs light and is promoted to an excited state.
Electron Transfer: The excited sensitizer accepts an electron from this compound, generating the this compound radical cation and the sensitizer radical anion.
C-C Bond Cleavage: The radical cation of this compound is unstable and undergoes fragmentation by cleaving the central C-C bond. This cleavage is favorable because it produces a stable diphenylmethyl radical and a diphenylmethyl cation.
This photosensitized (electron transfer) carbon-carbon bond cleavage is a known reaction for radical cations of molecules with structures that can form stable fragments upon bond dissociation. acs.org
Substitution and Rearrangement Reactions of this compound Derivatives
Halogenated derivatives of this compound, such as 1-bromo-1,1,2,2-tetraphenylethane, are expected to undergo nucleophilic substitution reactions. Due to the structure of the substrate, the reaction mechanism is predicted to proceed via a unimolecular nucleophilic substitution (SN1) pathway.
The key features favoring an SN1 mechanism are:
Steric Hindrance: The carbon atom bearing the halogen is heavily sterically hindered by the four bulky phenyl groups, which prevents the backside attack required for an SN2 reaction.
Carbocation Stability: The departure of the halide leaving group results in the formation of a carbocation. This carbocation is exceptionally stable due to resonance delocalization of the positive charge across the two adjacent phenyl rings.
The SN1 mechanism involves two steps:
Formation of a Carbocation: The C-X (where X is a halogen) bond breaks heterolytically in a slow, rate-determining step to form a stable carbocation and a halide ion.
Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, which would lead to a racemic mixture if the carbon were a stereocenter.
The relevant epoxide derivative is tetraphenylethylene oxide. Epoxides can undergo rearrangement and isomerization reactions, typically under acidic conditions. The pathway for tetraphenylethylene oxide isomerization is predicted to involve the formation of a highly stabilized carbocation intermediate.
A plausible acid-catalyzed isomerization mechanism is as follows:
Protonation of the Epoxide: The oxygen atom of the epoxide ring is protonated by an acid catalyst, making it a better leaving group.
Ring Opening: The protonated epoxide ring opens to form a carbocation. The ring will open at the most substituted carbon to form the most stable carbocation. In this case, ring opening yields a tertiary carbocation that is further stabilized by resonance with two phenyl groups.
Rearrangement (1,2-Shift): The intermediate carbocation can undergo a 1,2-hydride or 1,2-phenyl shift to form a more stable rearranged structure. A 1,2-phenyl shift would lead to the formation of triphenylacetophenone.
Deprotonation: A final deprotonation step yields the neutral ketone product.
This pathway is a classic example of an epoxide rearrangement driven by the formation of a stable carbocation intermediate.
Spectroscopic and Structural Characterization Techniques for 1,1,2,2 Tetraphenylethane and Its Derivatives
X-ray Crystallography for Molecular Structure Elucidation
A key crystallographic study of 1,1,2,2-tetraphenylethane has been reported and its data deposited in the Crystallography Open Database (COD) under the identification number 4126685. nih.gov The analysis reveals that this compound crystallizes in the monoclinic system with the space group C 1 2/c 1. nih.gov The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have been determined as detailed in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| a | 17.6477 Å |
| b | 5.8820 Å |
| c | 17.6454 Å |
| α | 90.00° |
| β | 91.238° |
| γ | 90.00° |
Data sourced from PubChem, referencing Zhang, H. et al. (2017). nih.gov
Crystal Packing and Intermolecular Interactions
The arrangement of molecules within a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. In the case of hydrocarbons like this compound, these are typically weak van der Waals forces, including London dispersion forces and C-H···π interactions. The steric bulk of the four phenyl groups significantly influences how the molecules arrange themselves to maximize packing efficiency. The study of these interactions is crucial as they can affect the material's physical properties. While detailed analyses of the specific intermolecular contacts for this compound are not extensively published, studies on the closely related tetraphenylethylene (B103901) (TPE) derivatives highlight the importance of C-H···π contacts in dictating their packing styles and photophysical properties. These interactions, where a hydrogen atom on one molecule interacts with the electron-rich π system of a phenyl ring on an adjacent molecule, are expected to play a significant role in the crystal lattice of this compound as well.
Bond Lengths, Bond Angles, and Dihedral Angles in Crystalline State
The precise geometric parameters of the this compound molecule in its crystalline form are determined from the X-ray diffraction data. These parameters include the lengths of all covalent bonds, the angles between them, and the dihedral (or torsion) angles, which describe the rotation around single bonds. Of particular interest in this molecule is the central C-C bond of the ethane (B1197151) fragment and the C-C bonds connecting the ethane core to the phenyl rings. The steric hindrance between the bulky phenyl groups can lead to distortions from idealized geometries, such as elongated bonds or strained angles. For instance, the central C-C bond may be longer than the typical sp³-sp³ carbon bond length (approx. 1.54 Å) to alleviate steric strain. The dihedral angles involving the phenyl rings describe their orientation relative to the ethane backbone, which typically adopts a staggered conformation.
Detailed experimental data on specific bond lengths, bond angles, and dihedral angles for this compound were not available in the consulted literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C), allowing for detailed structural assignment and the study of dynamic processes.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment
The ¹H NMR spectrum of this compound is expected to show signals for two main types of protons: the methine protons on the ethane backbone (-CH-) and the aromatic protons of the four phenyl groups. Due to the molecule's symmetry (assuming free rotation in solution), the two methine protons are chemically equivalent, as are the four phenyl groups. The aromatic protons within each phenyl ring would typically appear as a complex multiplet pattern in the aromatic region of the spectrum (typically 7.0-7.5 ppm). The methine protons would appear as a singlet further upfield.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the methine carbons of the ethane bridge and for the different carbons of the phenyl rings (the ipso-carbon attached to the ethane bridge, and the ortho, meta, and para carbons). A study from 1976 reported the ¹³C NMR spectrum of this compound. nih.gov
| Nucleus | Proton/Carbon Type | Expected Chemical Shift (δ) Range (ppm) |
|---|---|---|
| ¹H | Aromatic (C₆H₅) | ~ 7.0 - 7.5 |
| Methine (-CH-) | ~ 4.5 - 5.0 | |
| ¹³C | Aromatic (C₆H₅) | ~ 125 - 145 |
| Methine (-CH-) | ~ 50 - 60 |
Note: These are generalized predicted ranges. Actual experimental values may vary. Specific experimental data for ¹H and ¹³C chemical shifts were not available in the consulted literature.
Advanced NMR Techniques (e.g., COSY) for Proton Correlation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing connectivity within a molecule. A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In a COSY spectrum, the normal 1D ¹H spectrum is shown on both axes. The diagonal contains the peaks from the 1D spectrum, while off-diagonal peaks (cross-peaks) indicate coupling between protons. For this compound, a COSY experiment would be used to confirm the connectivity within the phenyl rings, showing correlations between the ortho, meta, and para protons. However, due to the absence of protons on adjacent carbons between the methine and phenyl groups, no cross-peaks would be expected between these two spin systems.
Variable Temperature NMR for Dynamic Processes and Conformational Exchange
Variable temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as the rotation around single bonds and conformational changes. By recording NMR spectra at different temperatures, it is possible to "freeze out" certain conformations or to measure the energy barriers associated with their interconversion.
For this compound, VT-NMR could provide insight into the rotation of the phenyl groups around the C-C bond connecting them to the ethane backbone. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals for the aromatic protons. As the temperature is lowered, this rotation may slow down. If the rotational barrier is high enough, the signals for the ortho and meta protons on the phenyl rings might broaden and eventually split into separate signals for the "inner" and "outer" protons at very low temperatures (the coalescence point). The temperature at which this occurs can be used to calculate the free energy of activation for the rotational process. Studies on related tetraphenylethylene molecules have suggested that the phenyl rings remain in a fast exchange regime even at temperatures as low as 183 K, indicating a relatively low barrier to rotation in solution. A similar behavior might be expected for this compound.
No specific variable temperature NMR studies focused on the conformational exchange of this compound have been reported in the reviewed literature.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within a molecule.
Infrared (IR) spectroscopy of this compound and its derivatives is characterized by absorption bands corresponding to the vibrations of its constituent chemical bonds. For the parent compound, which is comprised of phenyl groups and a saturated ethane bridge, the IR spectrum is dominated by aromatic C-H and C-C stretching and bending vibrations.
Key vibrational modes observed in the IR spectrum of the closely related tetraphenylethene (TPE) include:
Aromatic C-H Stretching: A prominent absorption band is typically observed around 3060 cm⁻¹, which is characteristic of the aromatic C-H stretching vibration (ν(aromatic C-H)). researchgate.net
Out-of-Plane C-H Bending: In the fingerprint region of the spectrum, bands at approximately 761 cm⁻¹ and 699 cm⁻¹ can be attributed to the out-of-plane C-H bending (γ(C-H)) and out-of-plane ring deformation (φ(C-C)) vibrations, respectively. researchgate.net
These characteristic bands are instrumental in confirming the presence of the phenyl moieties within the molecular structure.
Electronic Spectroscopy
Electronic spectroscopy provides valuable information about the electronic structure and excited-state properties of molecules.
The ultraviolet-visible (UV-Vis) absorption spectra of this compound and its derivatives are governed by the electronic transitions within the phenyl rings. In dilute solutions, derivatives of the analogous tetraphenylethene (TPE) typically exhibit strong absorption bands in the UV region. For instance, several TPE derivatives in tetrahydrofuran (B95107) (THF) solution show absorption peaks at around 310 nm. rsc.org The exact position of the absorption maximum (λmax) can be influenced by the substitution pattern on the phenyl rings. Some derivatives show blue-shifted absorption maxima at wavelengths less than 270 nm, while others exhibit a red-shift to around 368 nm. rsc.org
In a study of TPE in THF, a primary absorption band was observed with a center (λcen) at approximately 315 nm, with the absorption edge extending to around 400 nm. mdpi.com A faint, additional absorption band was also noted around 475 nm in more concentrated solutions, suggesting weak intermolecular interactions. mdpi.com
| Compound | Solvent | Absorption Maximum (λmax / nm) |
|---|---|---|
| Tetraphenylethene Derivatives | THF | ~310 |
| Tetraphenylethene (TPE) | THF | ~315 |
| Tetraphenylethene Derivatives (Blue-shifted) | Not Specified | <270 |
| Tetraphenylethene Derivatives (Red-shifted) | Not Specified | ~368 |
Fluorescence spectroscopy is a key technique for investigating the photophysical properties and emission characteristics of these compounds. Many derivatives of tetraphenylethene are known for their aggregation-induced emission (AIE) properties. In dilute solutions, these molecules often exhibit weak fluorescence due to intramolecular rotations that provide a non-radiative decay pathway for the excited state. However, in aggregated states or in the solid state, these intramolecular rotations are restricted, leading to a significant enhancement of fluorescence emission.
For example, TPE in a mixture of THF and water, where it is poorly soluble and forms aggregates, shows a significant increase in fluorescence intensity. In THF/H₂O binary solvents with a low water fraction (<70%), the emission is centered at approximately 380 nm. As the water fraction increases to above 80%, promoting aggregation, the emission center shifts to around 475 nm, demonstrating the AIE effect. mdpi.com
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, can vary dramatically with molecular structure. For instance, two methylated TPE derivatives, TPE-4mM and TPE-4oM, exhibit starkly different quantum yields in THF solution, being 0.1% and 64.3% respectively, highlighting the profound impact of substituent position on the photophysical properties. acs.org
| Compound | Conditions | Emission Maximum (λem / nm) | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|
| Tetraphenylethene (TPE) | THF/H₂O (<70% water) | ~380 | - |
| Tetraphenylethene (TPE) | THF/H₂O (>80% water) | ~475 | - |
| TPE-4mM | THF solution | - | 0.1% |
| TPE-4oM | THF solution | - | 64.3% |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study chemical species that have one or more unpaired electrons, such as organic radicals. When a radical species derived from this compound or its derivatives is placed in a strong magnetic field, the unpaired electron can exist in two different spin states. ESR spectroscopy measures the absorption of microwave radiation that induces transitions between these spin states.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.
For this compound (C₂₆H₂₂), the molecular weight is approximately 334.46 g/mol . In a mass spectrum, the peak corresponding to the intact ionized molecule is called the molecular ion peak (M⁺). The fragmentation of the molecular ion provides valuable structural information. The energetic molecular ions can break apart into smaller, charged fragments and neutral radicals. Only the charged fragments are detected by the mass spectrometer. chemguide.co.uk
GC-MS data for this compound shows prominent peaks at m/z values of 167, 168, and 165. nih.gov The fragment with an m/z of 167 likely corresponds to the diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺), which would be a very stable secondary carbocation. The formation of this ion would result from the cleavage of the central C-C bond of the ethane bridge. The peak at m/z 165 could arise from the loss of two hydrogen atoms from the diphenylmethyl cation.
| Compound | Molecular Weight (g/mol) | Prominent m/z Peaks | Possible Fragment Ion |
|---|---|---|---|
| This compound | 334.46 | 167, 168, 165 | Diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺) and related species |
Theoretical and Computational Chemistry of 1,1,2,2 Tetraphenylethane
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to investigate the electronic structure and properties of molecules. For a molecule like 1,1,2,2-tetraphenylethane, these methods are invaluable for understanding its conformational preferences and electronic behavior, which are governed by the interactions of its numerous electrons and nuclei.
Density Functional Theory (DFT) has become a principal method in computational chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. acs.org This approach is centered on the concept that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy for many applications.
Table 1: Representative Functionals Used in DFT Studies of Related Phenyl-Substituted Ethanes
| Functional | Type | Common Application |
|---|---|---|
| B3LYP | Hybrid GGA | Geometry optimization, electronic properties |
| ωB97XD | Range-separated hybrid with dispersion correction | Non-covalent interactions, thermochemistry |
This table is illustrative of methods applied to similar compounds, in the absence of specific data for this compound.
Beyond DFT, other quantum chemical methods are utilized to explore molecular electronic structures. Ab initio methods, such as the state-averaged complete active space self-consistent field (CASSCF) method, are based on first principles without the use of empirical parameters. These are employed to optimize molecular geometries in both ground and excited states. acs.org
Semi-empirical methods, which incorporate some experimental data to simplify calculations, are also valuable. For instance, the OM2/MRCI (Orthogonalization Model 2/Multireference Configuration Interaction) method has been used for calculations on related tetraphenylethene systems. acs.org These methods are particularly useful for studying larger molecules and exploring potential energy surfaces, including excited states. acs.org
Frontier molecular orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's excitability and chemical stability. researchgate.net
Table 2: Conceptual HOMO-LUMO Analysis Data
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates electronic excitability and kinetic stability. |
This table presents the conceptual parameters of a frontier molecular orbital analysis.
Molecular Mechanics Simulations
Molecular mechanics (MM) simulations offer a computationally less intensive alternative to quantum mechanical methods for studying large molecular systems. These simulations are based on classical physics and use force fields to describe the potential energy of a molecule as a function of its atomic coordinates.
Force fields are collections of equations and associated constants designed to reproduce molecular geometry and potential energy surfaces. The Merck Molecular Force Field 94 (MMFF94) and the Allinger's MM2 force field are commonly used for organic molecules. Energy minimization is a computational process that adjusts the atomic coordinates to find a configuration with the minimum potential energy, thereby predicting a stable conformation of the molecule. This process is crucial for removing steric clashes and obtaining realistic molecular structures before further simulations. quizalize.com
Strain energy in a molecule arises from deviations from ideal bond lengths, bond angles, and torsional angles, as well as from non-bonded steric interactions. In this compound, the four bulky phenyl groups attached to the ethane (B1197151) backbone lead to significant steric hindrance. This crowding forces the phenyl rings to twist out of plane and can distort the bond angles around the central carbon-carbon bond.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of molecular conformations and their evolution over time. nih.gov
For molecules like this compound, MD simulations can reveal the dynamics of the phenyl rings and the central ethane bond. These simulations can elucidate the rotational barriers of the phenyl groups and the conformational landscape of the molecule. For instance, simulations can show how the phenyl rings twist and rotate relative to each other, and how these motions are influenced by temperature and the surrounding environment. This dynamic behavior is crucial for understanding the molecule's physical properties and its interactions in various chemical processes.
In the context of related compounds like tetraphenylethene (TPE), MD simulations have been used to study the dynamics of photoisomerization. aip.org These simulations revealed that upon photoexcitation, the stretching motion of the central ethylenic bond is initially excited, followed by twisting motions that lead to radiationless decay. aip.org The torsional motion of the phenyl rings also plays a significant role in this process. aip.org Although this compound has a single bond at its core, the principles of using MD to understand conformational changes and energy dissipation pathways are analogous.
MD simulations can also be employed to investigate the behavior of this compound in different solvent environments, providing insights into solute-solvent interactions and their effect on the molecule's dynamic structure.
Modeling of Spectroscopic Data
Computational modeling is a vital tool for interpreting and predicting the spectroscopic data of molecules. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete understanding of the molecular structure and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on density functional theory (DFT), have become increasingly accurate in predicting NMR chemical shifts and coupling constants. nih.govgithub.io
The prediction of ¹H and ¹³C NMR spectra for this compound involves calculating the magnetic shielding tensors for each nucleus in the molecule. These calculations are typically performed on a geometry-optimized structure of the molecule. The computed shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Modern computational approaches can achieve high precision, with root mean square errors of around 1.2 ppm for ¹³C and 0.4 ppm for ¹H chemical shifts. nih.gov Advanced methods may also incorporate conformational averaging, which is particularly important for flexible molecules like this compound, to obtain more accurate predictions. github.io
Predicting spin-spin coupling constants (J-couplings) is also computationally feasible. youtube.comnmrdb.org These calculations provide valuable information about the connectivity and dihedral angles between atoms. For this compound, this would involve calculating the coupling between the two methine protons and between the protons on the phenyl rings. The magnitude of these couplings can help to confirm the stereochemistry and conformation of the molecule. oregonstate.eduumn.edumdpi.com
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on general knowledge of similar compounds. Actual computational results may vary based on the level of theory and basis set used.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Methine C | ~50-60 |
| Phenyl C (ipso) | ~140-150 |
| Phenyl C (ortho) | ~128-130 |
| Phenyl C (meta) | ~127-129 |
Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are widely used to simulate electronic absorption (UV-Vis) and emission (fluorescence) spectra. rsc.org These simulations provide information about the electronic transitions between the ground and excited states of a molecule. mdpi.com
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations would typically show transitions involving the π-orbitals of the phenyl rings. The main absorption bands are expected to arise from π-π* transitions. mdpi.com
Simulating the fluorescence spectrum involves optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state. The difference in energy corresponds to the emitted photon. These simulations can help to understand the photophysical properties of this compound and related compounds. For instance, in tetraphenylethene derivatives, computational studies have been crucial in elucidating the mechanisms of aggregation-induced emission (AIE). rsc.orgnih.govrsc.org
Table 2: Simulated Electronic Transitions for this compound This table is illustrative. Actual computational results will depend on the chosen methodology.
| Transition | Calculated Wavelength (nm) | Oscillator Strength |
|---|---|---|
| S₀ → S₁ | ~260-280 | Moderate |
Charge Delocalization and Intramolecular Charge Resonance Studies
Charge delocalization refers to the distribution of electron density over several atoms in a molecule. In the radical cations or anions of this compound, an unpaired electron would be delocalized over the π-system of the four phenyl rings and the central ethane bridge. Computational studies, often employing DFT or higher-level ab initio methods, can map the spin density distribution in these radical ions. This provides a quantitative measure of how the charge is shared among the different parts of the molecule.
Intramolecular charge resonance, or charge transfer, is a phenomenon where an electron is transferred between two or more electronically coupled sites within the same molecule. mdpi.com In derivatives of this compound, where electron-donating and electron-accepting groups might be attached to the phenyl rings, computational methods can be used to study the nature and extent of this charge transfer upon electronic excitation. rsc.orgnih.govnih.gov
These studies typically involve analyzing the molecular orbitals involved in the electronic transitions. For a charge-transfer transition, the highest occupied molecular orbital (HOMO) would be localized on the donor part of the molecule, while the lowest unoccupied molecular orbital (LUMO) would be localized on the acceptor part. TD-DFT calculations can predict the energy and intensity of these charge-transfer bands in the UV-Vis spectrum.
Theoretical Investigation of Reaction Pathways and Transition States
Computational chemistry is an essential tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways from reactants to products, including the structures and energies of transition states and intermediates. researchgate.net
For this compound, theoretical investigations could explore various reactions, such as its thermal decomposition (thermolysis) or its reactions with other chemical species. For example, the homolytic cleavage of the central C-C bond to form two diphenylmethyl radicals is a plausible thermal reaction.
To study such a reaction, computational chemists would perform a series of calculations to locate the transition state for the bond-breaking process. ucsb.edureddit.comscm.comjoaquinbarroso.com This involves optimizing the geometry to a first-order saddle point on the PES, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. ucsb.edu Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com
Once the transition state is located, the activation energy for the reaction can be calculated as the energy difference between the transition state and the reactants. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state connects the desired species. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetraphenylethene |
| Tetramethylsilane |
Stereochemistry and Conformational Analysis of 1,1,2,2 Tetraphenylethane
Conformational Preferences and Rotational Barriers
The conformation of 1,1,2,2-tetraphenylethane is primarily dictated by the steric hindrance between the bulky phenyl groups. The molecule predominantly adopts an anti conformation, where the phenyl groups on adjacent carbon atoms are positioned as far apart as possible to minimize steric repulsion. acs.org This staggered arrangement is more stable than the eclipsed or gauche (synclinal) conformations.
Theoretical calculations, such as those using the empirical force field (EFF) method, and experimental data from X-ray crystallography are in striking agreement, both confirming the preference for an anti C2 conformation. acs.org The rotational barriers, or the energy required to rotate around the central C-C bond, are influenced by these steric interactions. For instance, calculations have shown that the energy barriers for rotating different aromatic units in this compound are 0.20 eV. chinesechemsoc.org
The geometry of this compound has been precisely characterized using both X-ray crystallography and computational methods. acs.org The dihedral angles, which describe the twist around the central ethane (B1197151) bond, are crucial in defining the molecule's conformation.
In the preferred anti conformation, the Cphenyl-Cethane-Cethane-Cphenyl dihedral angles are approximately 174° as determined by X-ray analysis and 175° by EFF calculations. acs.org These values are very close to the ideal 180° of a perfectly staggered conformation, indicating significant steric hindrance prevents the molecule from adopting other arrangements. The structure is further defined by the twist of the phenyl rings relative to the ethane backbone. acs.org
Below is a table summarizing key structural parameters for this compound.
Structural Parameters of this compound
| Parameter | X-ray Crystallography Value | Empirical Force Field (EFF) Value |
|---|---|---|
| Cphenyl-Cethane-Cethane-Cphenyl Dihedral Angle | 174° | 175° |
Stereoisomerism and Chirality in Substituted this compound Analogues
While this compound itself is achiral, the introduction of substituents onto the phenyl rings can lead to the formation of stereoisomers and chiral molecules. nih.gov The specific placement of different groups can create chiral centers or result in atropisomerism, where rotation around single bonds is hindered to such an extent that distinct isomers can be isolated.
For example, derivatives of the closely related tetraphenylethylene (B103901) (TPE) have been synthesized as distinct trans- and cis-stereoisomers. nih.gov These isomers can exhibit different physical and photophysical properties. The separation of such isomers can sometimes be challenging, but in certain cases, substitution patterns allow for separation by techniques like column chromatography. acs.orgresearchgate.net The study of these substituted analogues provides insight into how subtle structural changes can lead to significant differences in molecular properties and behavior. nih.govacs.orgresearchgate.net The construction of chiral TPE derivatives is an active area of research, with potential applications in chiral recognition and circularly polarized luminescence. rsc.org
Application of Coupling Constants (e.g., 3JHD) in Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. Vicinal coupling constants, such as the three-bond proton-deuteron coupling constant (3JHD), are particularly sensitive to the dihedral angle between the coupled nuclei and can therefore provide valuable information about molecular geometry. acs.org
For this compound, ¹H NMR studies of isotopically labeled samples have been used to confirm the predominance of the anti conformation in solution. A sample enriched in Ph₂¹³CHCHPh₂ displays an ABX spin system, from which a vicinal proton-proton coupling constant (Vhh) of 11.3 Hz was determined. acs.org This large coupling constant is consistent only with the anti conformation. In contrast, studies on a deuterated analogue (TPE-d1) showed an apparent vicinal HD coupling of less than 1 Hz, which would normally suggest a gauche conformation. acs.org This apparent paradox was resolved by careful analysis, confirming that the anti conformation is indeed the major one in various solvents. acs.org
Conformational Dynamics and Exchange Processes
The phenyl rings in this compound are not static but undergo dynamic exchange processes. In solution at room temperature, the rotation of the phenyl rings is rapid on the NMR timescale. nih.gov This means that the individual protons on the phenyl rings are chemically equivalent and give rise to averaged signals in the NMR spectrum.
As the temperature is lowered, the rate of this rotation slows down. If the temperature could be lowered sufficiently to the slow exchange regime, the signals for the different phenyl protons would broaden and eventually split into separate resonances. However, even at 183 K, the phenyl rings in both TPE and its carboxylic acid derivative remain in the fast exchange regime in solution. nih.gov In the solid state, however, the phenyl ring rotations are in the slow exchange regime, as demonstrated by ²H NMR studies on deuterated TPE. nih.gov These dynamic processes are fundamental to understanding the behavior of the molecule in different environments.
Through-Space Conjugation and its Conformational Dependence
Through-space conjugation (TSC) is a phenomenon where electronic interactions occur between non-covalently bonded aromatic rings that are in close spatial proximity. researchgate.net This can significantly influence the electronic and photophysical properties of a molecule. In this compound, the conformation of the molecule dictates the distance and orientation between the phenyl rings, and thus the extent of any through-space conjugation.
While this compound in solution exhibits vigorous molecular motions that tend to disrupt and turn off intramolecular TSC, leading to emission characteristic of isolated benzene (B151609) rings, the potential for such interactions exists. chinesechemsoc.org In more rigid systems or in the solid state where conformations are more fixed, TSC can play a more significant role. For example, in derivatives of the related tetraphenylethylene, through-space conjugation between benzene rings and other planar chromophores has been investigated. rsc.org The ability of the flexible ethane bridge to adopt suitable conformations is key to enabling through-space coupling between the aromatic moieties. chinesechemsoc.org Studies on related tetraarylethanes have shown that these molecules can exhibit aggregation-enhanced emission, a property linked to through-space conjugation. rsc.org
Advanced Applications and Functional Material Chemistry Derived from 1,1,2,2 Tetraphenylethane
Polymer Chemistry and Network Formation
The rigid and sterically demanding nature of the 1,1,2,2-tetraphenylethane and tetraphenylethylene (B103901) frameworks makes them ideal candidates for the synthesis of porous organic polymers with high surface areas and tunable properties. These materials are of significant interest for applications in gas storage, separation, and catalysis.
Synthesis of Hypercrosslinked Microporous Organic Polymer Networks Utilizing this compound or its Diol Derivatives
Hypercrosslinked microporous organic polymer networks have been successfully synthesized using this compound derivatives through Friedel-Crafts alkylation reactions. rsc.orgoipub.comnih.gov For instance, a series of such polymers was created by reacting tetraphenylethylene (TPE) and/or this compound-1,2-diol (TPD) with a formaldehyde (B43269) dimethyl acetal (B89532) crosslinker, catalyzed by anhydrous FeCl₃. rsc.orgoipub.com This approach allows for the formation of robust, highly crosslinked structures.
The resulting polymer networks are insoluble in common organic solvents and exhibit significant thermal stability. nih.gov The properties of these networks can be tailored by adjusting the ratio of the monomers. For example, a polymer network composed entirely of TPE units demonstrated a high Brunauer-Emmett-Teller (BET) specific surface area of up to 1980 m² g⁻¹. rsc.org In contrast, a network synthesized from 100% TPD, while having a lower CO₂ uptake, showed significantly higher CO₂/N₂ selectivity. rsc.org This demonstrates the potential to fine-tune the material's properties for specific applications, such as post-combustion carbon capture, by controlling the monomer composition. rsc.org
Table 1: Properties of Hypercrosslinked Polymer Networks Derived from TPE and TPD
| Polymer Composition | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 1.0 bar, 273 K) | CO₂/N₂ Selectivity |
|---|---|---|---|
| 100% TPE | 1980 | 3.63 | Lower |
Conjugated Microporous Polymers with Tetraphenylethylene Units (derived from this compound precursors)
Conjugated microporous polymers (CMPs) that incorporate tetraphenylethylene (TPE) units are a class of materials attracting significant attention for their potential in gas adsorption, separation, and optoelectronics. sioc-journal.cnnih.govnih.gov These polymers are typically synthesized through metal-catalyzed cross-coupling reactions, such as Pd-catalyzed Sonogashira-Hagihara or Suzuki coupling reactions. sioc-journal.cnnih.govnih.gov The resulting materials are highly crosslinked, making them insoluble in common organic solvents and thermally stable up to 400 °C in a nitrogen atmosphere. sioc-journal.cn
The inclusion of the TPE moiety imparts fluorescent properties to the CMPs, a direct consequence of the aggregation-induced emission (AIE) phenomenon. nih.govnih.gov Powder X-ray diffraction studies have shown that these polymer networks are generally amorphous. sioc-journal.cn The homo-coupled polymer network of 1,1,2,2-tetrakis(4-ethynylphenyl)ethene, for example, has been reported to have a BET specific surface area as high as 1096 m²·g⁻¹. sioc-journal.cn These TPE-based CMPs have demonstrated promising CO₂ uptake abilities and high CO₂/N₂ selectivity, making them viable candidates for applications in post-combustion CO₂ capture. sioc-journal.cn
Table 2: Gas Adsorption Properties of a TPE-based Conjugated Microporous Polymer (TPE-CMP1)
| Property | Value | Conditions |
|---|---|---|
| BET Surface Area | 1096 m²/g | - |
| CO₂ Uptake | 2.36 mmol/g | 1.13 bar and 273 K |
| H₂ Uptake | 1.35 wt% | 1.13 bar and 77.3 K |
| CO₂/N₂ Selectivity | ~30:1 | - |
Design Principles for Polymers with Tunable Porosity and Surface Area
The design of microporous organic polymers with tailored porosity and surface area is guided by several key principles related to the molecular structure of the building blocks. rsc.orgacs.org These principles are applicable to polymers derived from this compound and its derivatives.
Molecular Rigidity: Increased rigidity of the monomer units leads to less efficient packing in the resulting polymer, which in turn creates larger void spaces and higher surface areas. rsc.org
Bulky End Groups: The incorporation of bulky functional groups, such as tert-butyl or adamantyl groups, can further hinder efficient packing and increase porosity. rsc.org
Three-Dimensionality: Monomers with a more three-dimensional shape, as opposed to planar structures, tend to produce materials with greater porosity. rsc.org The inherent non-planar, propeller-like structure of the tetraphenylethylene unit is a prime example of this principle in action.
In addition to these molecular design principles, the conditions of polymerization can also be manipulated to control the porous properties of the resulting polymer. For instance, the use of inorganic salts during the synthesis of N-containing conjugated microporous polymers has been shown to significantly affect the porous network properties, narrowing the pore size distribution and drastically increasing the BET surface area. researchgate.net The choice of solvent can also play a crucial role in the final morphology and porosity of the polymer network. researchgate.net
Supramolecular Chemistry and Self-Assembly
The tetraphenylethylene (TPE) framework, derived from this compound, is an exceptional building block in supramolecular chemistry. Its unique photophysical properties, particularly aggregation-induced emission (AIE), combined with its well-defined geometry, have enabled the construction of a variety of functional supramolecular architectures.
Construction of Supramolecular Coordination Frameworks and Metallacages with Tetraphenylethylene-based Ligands
Coordination-driven self-assembly is a powerful strategy for constructing discrete and well-defined two- and three-dimensional supramolecular structures. chinesechemsoc.orgacs.org TPE derivatives functionalized with coordinating ligands, such as pyridyl groups, have been extensively used to create supramolecular coordination frameworks and metallacages. chinesechemsoc.orgacs.org
For example, two-dimensional rhombic network-type supramolecular coordination frameworks have been assembled from 1,1,2,2-tetrakis(4-(pyridin-4-yl)phenyl)ethene (B2990699) and a linear difunctional platinum(II) ligand. acs.org Similarly, discrete M₆L₃ metallacages have been formed through the coordination of TPE-based terpyridine ligands with Zn(II) ions. chinesechemsoc.org The rigid and symmetric nature of the TPE core directs the self-assembly process, leading to the formation of predictable and stable structures. chinesechemsoc.orgrsc.org These porous frameworks and cages have potential applications in areas such as artificial light-harvesting systems and fluorescent sensing. acs.org
Role of Tetraphenylethane/Tetraphenylethylene Framework in Aggregation-Induced Emission (AIE) Enhancement for Supramolecular Assemblies
The tetraphenylethylene (TPE) core is the archetypal example of a luminogen that exhibits aggregation-induced emission (AIE). rsc.orgnih.gov In dilute solutions, TPE derivatives are typically non-emissive due to the free rotation of the phenyl rings, which provides a non-radiative decay pathway for the excited state. chinesechemsoc.org However, in the aggregated state or when their intramolecular motion is restricted, this non-radiative pathway is blocked, leading to a significant enhancement of fluorescence emission. chinesechemsoc.orgrsc.org
This AIE phenomenon is central to the functionality of TPE-based supramolecular assemblies. nih.gov By incorporating TPE units into coordination frameworks and metallacages, the restriction of intramolecular motion (RIM) is achieved through the rigid structure of the assembly. chinesechemsoc.orgnih.gov This leads to highly emissive supramolecular structures even in dilute solutions, a phenomenon described as coordination-enhanced emission. nih.gov
The degree of emission can be tuned by subtle modifications to the ligand design. For instance, increasing the rigidity and conjugation of the ligand can lead to a higher quantum efficiency in the resulting metallacage. chinesechemsoc.org Researchers have reported quantum efficiencies as high as 20.79% for certain TPE-based metallacages in dilute solution. chinesechemsoc.org This ability to create highly fluorescent and stable supramolecular structures has significant implications for the development of advanced materials for applications in sensing, bio-imaging, and light-emitting devices. nih.govacs.org
Noncovalent Interactions in Supramolecular Architectures
The unique propeller-like, three-dimensional structure of the this compound scaffold is a key feature in the construction of complex supramolecular architectures. This non-planar geometry, coupled with the potential for functionalization of its four phenyl rings, allows for the precise control of intermolecular noncovalent interactions, which are fundamental to the field of supramolecular chemistry. These interactions, including hydrogen bonding, halogen bonding, and π-π stacking, dictate the self-assembly of tetraphenylethane derivatives into larger, well-defined structures with emergent properties. uiowa.edu
The functionalization of the tetraphenylethane core with groups capable of forming specific noncovalent bonds is a common strategy in the design of these supramolecular systems. For instance, the introduction of carboxylic acid or pyridyl groups allows for the formation of robust hydrogen-bonded networks. These directional interactions guide the assembly of molecules into predictable patterns, such as one-dimensional chains, two-dimensional sheets, or even complex three-dimensional frameworks. Similarly, the incorporation of halogen atoms, particularly iodine or bromine, on the phenyl rings can lead to the formation of halogen bonds, which are increasingly recognized as a powerful tool for crystal engineering. uiowa.edu
The interplay of these noncovalent forces is crucial in determining the final architecture and, consequently, the material's properties. The steric bulk of the tetraphenylethane core often prevents dense packing, leading to the formation of porous structures. These cavities can be designed to encapsulate guest molecules, leading to applications in areas such as molecular recognition and storage. The photophysical properties of tetraphenylethane derivatives, particularly their aggregation-induced emission (AIE) characteristics, are also heavily influenced by these noncovalent interactions in the solid state. The precise arrangement of molecules in the aggregated state, governed by these weak forces, can significantly impact the fluorescence quantum yield and emission wavelength.
The table below summarizes key noncovalent interactions involving this compound derivatives and their role in forming supramolecular architectures.
| Interaction Type | Functional Groups Involved | Resulting Supramolecular Structure | Key Application Areas |
| Hydrogen Bonding | Carboxylic acids, Pyridyls, Amides | Chains, Sheets, Metal-Organic Frameworks (MOFs) | Crystal engineering, Porous materials, Organic electronics |
| Halogen Bonding | Iodo- and Bromo-substituents | Co-crystals, Porous networks | Crystal engineering, Anion recognition |
| π-π Stacking | Phenyl rings, Pyrene moieties | Aggregates, Graphene functionalization | Explosive detection, Organic electronics |
| Coordination Bonding | Pyridyls, Carboxylates with metal ions | Metal-Organic Frameworks (MOFs), Metallacages | Gas storage, Catalysis, Sensing |
Chemical Sensing Platforms (Focus on Chemical Principles)
The unique photophysical properties of this compound derivatives, particularly their aggregation-induced emission (AIE), have positioned them as a versatile platform for the development of chemical sensors. nih.govacs.org Unlike traditional fluorescent molecules that suffer from aggregation-caused quenching (ACQ), AIE luminogens exhibit enhanced fluorescence in the aggregated state. nih.gov This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making tetraphenylethane-based probes highly sensitive for the detection of a wide range of chemical species.
Design of Fluorescent Probes for Chemical Species Based on Tetraphenylethane Derivatives
The design of fluorescent probes based on the tetraphenylethane scaffold involves the strategic incorporation of recognition moieties that can selectively interact with the target analyte. nih.govnih.gov This interaction perturbs the aggregation state or the electronic properties of the tetraphenylethane core, leading to a measurable change in its fluorescence. nih.gov
A common design strategy is to functionalize the phenyl rings of the tetraphenylethane core with receptor groups that have a high affinity for the analyte of interest. For the detection of metal cations, ligands such as crown ethers, Schiff bases, or nitrogen- and sulfur-containing heterocycles are often employed. mdpi.com Anion sensing probes can be designed by incorporating Lewis acidic sites or hydrogen bond donors like ureas and thioureas. nih.gov The detection of neutral molecules, such as nitroaromatic explosives, can be achieved by designing probes with electron-rich cavities that can engage in charge-transfer interactions with the electron-deficient analytes. acs.org
The following table provides examples of tetraphenylethane-based fluorescent probes and the chemical principles behind their sensing mechanisms.
| Target Analyte | Recognition Moiety | Sensing Principle | Reference |
| Uranyl Ions (UO₂²⁺) | Specific binding ligands | Quenching of AIE | nih.gov |
| Nitroaromatic Compounds | Electron-rich thiophene (B33073) substituents | Fluorescence quenching via charge transfer | acs.org |
| Mercury (II) and Silver (I) Ions | Hydrazinecarbothioamide | Fluorescence "switch-off" mechanism | acs.org |
| Phosphate Anions | Dimethylformamidine groups | "Turn-on" fluorescence via AIE | nih.gov |
| Influenza Virus | 6'-sialyllactosyl moieties | "Turn-on" fluorescence upon binding | nih.gov |
Mechanism of AIE-based Sensing in Tetraphenylethane-derived Systems
The fundamental principle behind AIE-based sensing in tetraphenylethane-derived systems is the restriction of intramolecular rotation (RIR). mdpi.com In dilute solutions, the phenyl rings of the tetraphenylethane core can rotate freely, providing non-radiative decay pathways for the excited state, which results in weak or no fluorescence. nih.gov
When a target analyte is introduced, it can induce the aggregation of the probe molecules through various mechanisms such as complexation, precipitation, or electrostatic interactions. mdpi.com In the aggregated state, the physical constraint imposed by the surrounding molecules restricts the rotation of the phenyl rings. nih.gov This blockage of non-radiative decay channels opens up the radiative pathway, leading to a significant enhancement in fluorescence intensity. mdpi.com
The sensitivity and selectivity of the AIE-based sensor are determined by the specific interaction between the probe and the analyte. For instance, in the case of ion sensing, the coordination of the metal ion with the recognition sites on the probe can lead to the formation of aggregates, triggering the AIE effect. nih.gov For the detection of nitroaromatics, the mechanism often involves fluorescence quenching, where the electron-deficient analyte interacts with the electron-rich excited state of the aggregated probe, leading to a decrease in fluorescence. acs.org The magnitude of the fluorescence change, whether it's an enhancement or quenching, can be correlated to the concentration of the analyte, allowing for quantitative analysis.
Organic Electronics and Optoelectronic Materials (Focus on Chemical Aspects)
The unique molecular structure and photophysical properties of this compound have led to its exploration in the field of organic electronics and optoelectronics. Its derivatives are being investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. rsc.org The chemical versatility of the tetraphenylethane core allows for the tuning of its electronic properties to meet the specific demands of these applications.
Charge Transport Properties in Tetraphenylethane-containing Organic Semiconductors
The efficiency of organic electronic devices is critically dependent on the charge transport properties of the constituent organic semiconductor materials. nih.gov In tetraphenylethane-containing materials, charge transport is influenced by several factors, including molecular packing in the solid state, electronic coupling between adjacent molecules, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). aps.org
The non-planar, propeller-like shape of the tetraphenylethane core presents both challenges and opportunities for charge transport. While it can disrupt the extensive π-π stacking that is often beneficial for charge mobility in planar aromatic molecules, it can also lead to the formation of amorphous or glassy thin films with good morphological stability, which is advantageous for device fabrication. mdpi.com The charge carrier mobility in these materials is often described by a hopping mechanism, where charges move between localized states on adjacent molecules. nih.gov
By chemically modifying the tetraphenylethane scaffold, it is possible to modulate its charge transport characteristics. For example, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, facilitating either hole or electron transport. researchgate.net The design of tetraphenylethane derivatives with extended π-conjugation can also enhance the electronic coupling between molecules, potentially leading to improved charge mobility. rsc.org
The table below outlines the key chemical aspects influencing charge transport in tetraphenylethane-based organic semiconductors.
| Chemical Aspect | Influence on Charge Transport | Desired Outcome for Device Performance |
| Molecular Packing | Affects intermolecular electronic coupling and charge hopping pathways. | Ordered packing can enhance mobility, while amorphous films offer morphological stability. |
| HOMO/LUMO Energy Levels | Determines the injection barrier for holes and electrons and the type of charge carrier. | Tunable energy levels to match electrode work functions and facilitate charge injection. |
| π-Conjugation | Influences the extent of electronic delocalization and intermolecular interactions. | Extended conjugation can improve electronic coupling and charge mobility. |
| Substituent Effects | Electron-donating/withdrawing groups modify electronic properties. | Tailoring of electronic properties for specific applications (e.g., hole or electron transport layers). |
Intramolecular Charge Transfer Characteristics in Tetraphenylethane-derived Chromophores
The incorporation of both electron-donating (D) and electron-accepting (A) groups onto the tetraphenylethane scaffold can lead to the formation of D-π-A type chromophores with interesting intramolecular charge transfer (ICT) properties. preprints.org Upon photoexcitation, an electron is transferred from the donor to the acceptor through the tetraphenylethane bridge, resulting in a charge-separated excited state with a large dipole moment. beilstein-journals.org
This ICT process has a profound effect on the photophysical properties of the molecule. The emission from these chromophores is often highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism. nih.gov In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift in the fluorescence emission. rsc.org This property can be exploited in applications such as fluorescent probes for sensing solvent polarity and in the design of materials for nonlinear optics.
The efficiency of the ICT process is governed by the electronic coupling between the donor and acceptor, which is mediated by the tetraphenylethane bridge. The twisted conformation of the tetraphenylethane core can influence this coupling. In some cases, a twisted intramolecular charge transfer (TICT) state can be formed, where the donor and acceptor moieties are perpendicular to each other in the excited state. rsc.org This can lead to dual fluorescence and other complex photophysical behaviors. The understanding and control of these ICT characteristics are crucial for the design of advanced functional materials based on this compound. researchgate.net
Application in Artificial Light-Harvesting Systems
A thorough review of scientific databases and research articles reveals a notable distinction between this compound and its unsaturated analogue, tetraphenylethylene (TPE), in the context of artificial light-harvesting systems. The current body of research extensively focuses on TPE and its derivatives due to their unique photophysical properties.
Tetraphenylethylene is a well-known luminogen with aggregation-induced emission (AIE) characteristics. This property allows TPE-based materials to be highly emissive in the aggregated or solid-state, making them excellent candidates for light-harvesting antennas. The ethylene (B1197577) core of TPE provides a rigid and planar structure that facilitates strong electronic coupling and efficient energy transfer.
In contrast, this compound possesses an ethane (B1197151) core with a single bond, which allows for free rotation of the phenyl groups. This structural flexibility and lack of extended π-conjugation across the central bond mean that this compound does not exhibit the favorable photophysical properties, such as strong emission or AIE, that are required for a primary component in artificial light-harvesting systems.
Consequently, there is no available research data detailing the use of this compound as a donor, acceptor, or antenna molecule in such systems. Scientific efforts in designing and synthesizing components for artificial light harvesting are concentrated on molecules with specific chromophoric and luminescent properties, a category that this compound does not fall into based on its fundamental molecular structure. Therefore, data tables and detailed research findings on its application in this area cannot be provided.
Future Research Directions in 1,1,2,2 Tetraphenylethane Chemistry
Exploration of Novel Synthetic Methodologies
The synthesis of sterically hindered molecules like 1,1,2,2-tetraphenylethane remains a challenge in organic chemistry. chimia.ch Traditional methods often rely on stoichiometric reagents and can lack efficiency or generality. Future research will likely focus on developing more sophisticated and sustainable synthetic strategies.
A primary goal will be the transition from classical methods to modern catalytic processes. This includes the development of advanced transition-metal-catalyzed cross-coupling reactions capable of forming the central C-C bond between two bulky diphenylmethyl fragments. Success in this area would not only improve the efficiency of the synthesis of the parent compound but also provide access to a wide range of unsymmetrically substituted derivatives. Another promising avenue is the exploration of photocatalytic or electrochemical reductive dimerization of diphenylmethyl precursors. These methods offer the potential for milder reaction conditions and reduced chemical waste compared to traditional approaches. The formation of this compound via the coupling of diphenylmethyl radicals has been suggested, indicating that radical-based pathways are a viable area for synthetic exploration. oup.com
| Methodology | Key Research Objective | Potential Advantages |
|---|---|---|
| Advanced Catalytic Cross-Coupling | Develop catalysts (e.g., based on Pd, Ni, or Cu) that are active for sterically demanding substrates. | High efficiency, broad substrate scope for derivatives, catalytic turnover. |
| Photochemical Reductive Dimerization | Design photosensitizers and reaction conditions for the efficient coupling of diphenylmethyl precursors. | Mild, light-driven conditions; access to unique radical pathways. |
| Electrochemical Synthesis | Optimize electrode materials and electrolytes for the reductive coupling of suitable starting materials. | Avoids stoichiometric chemical reductants, precise control over reaction potential. |
Advanced Theoretical Studies of Reaction Dynamics and Properties
Computational chemistry provides powerful tools for understanding molecular structure, stability, and reactivity at a fundamental level. While extensive theoretical work has been performed on related unsaturated systems, a dedicated computational exploration of this compound is a key future direction. acs.orgmdpi.comaip.org
Future theoretical investigations will likely employ methods such as Density Functional Theory (DFT) to build a comprehensive model of the molecule's properties. A central focus will be the analysis of the central, sterically congested C(sp³)–C(sp³) bond. Key research questions include determining the precise bond dissociation energy (BDE), understanding the rotational energy barrier around this bond, and mapping the full conformational landscape. Such calculations, benchmarked against available thermochemical data, will provide crucial insights into the molecule's stability and dynamic behavior. nist.gov
Furthermore, advanced simulations will be essential for predicting its behavior in different environments. Quantum mechanics/molecular mechanics (QM/MM) and ab initio molecular dynamics (AIMD) simulations can model the molecule's dynamics in solution or within a solid-state matrix. These studies can predict vibrational spectra, elucidate solvent effects, and provide a theoretical foundation for understanding the reaction mechanisms discussed in section 8.4.
| Research Area | Computational Method | Scientific Question to be Answered |
|---|---|---|
| Structural & Energetic Properties | Density Functional Theory (DFT) | What is the precise bond length, rotational barrier, and bond dissociation energy of the central C-C bond? |
| Vibrational Analysis | DFT, Ab Initio Methods | How do the calculated vibrational frequencies (IR, Raman) compare to experimental data? |
| Reaction Dynamics | AIMD, Transition State Theory | What is the potential energy surface for C-C bond homolysis or photochemical rearrangement? |
| Condensed-Phase Behavior | QM/MM, Molecular Dynamics (MD) | How does the molecular conformation and dynamics change in different solvents or within a polymer matrix? |
Development of Next-Generation Functional Derivatives for Advanced Materials
The inherent chemical stability and high melting point of the this compound scaffold make it an attractive building block for advanced materials requiring thermal and structural resilience. nbinno.comacs.org Future research will focus on harnessing this core structure to create novel polymers, molecular crystals, and supramolecular assemblies with tailored properties.
A significant research direction will be the incorporation of the tetraphenylethane unit into the backbones of high-performance polymers such as polyimides, polyethers, or polycarbonates. The rigid, non-planar structure of the tetraphenylethane moiety is expected to disrupt polymer chain packing, potentially leading to materials with high glass transition temperatures, enhanced mechanical strength, and good solubility.
Another promising area is the development of derivatives for organic electronics. By attaching electronically active functional groups (e.g., chromophores, electron donors/acceptors) to the four peripheral phenyl rings, the tetraphenylethane core can serve as a three-dimensional scaffold. This scaffold can enforce a well-defined spatial arrangement of the functional groups, potentially enabling control over intermolecular electronic coupling and charge transport pathways in organic semiconductors or emitters. The use of related tetraphenyl scaffolds in supramolecular chemistry and materials science is well-established, suggesting a clear path forward for derivatives of this compound. nih.govoaepublish.comresearchgate.net
In-depth Investigations of Complex Reaction Mechanisms and Intermediates
Understanding the fundamental reactivity of this compound is crucial for controlling its transformations and designing new applications. Future research will require sophisticated experimental and computational methods to elucidate its complex reaction mechanisms and identify transient intermediates.
A key area for investigation is its photochemistry. The molecule is known to undergo a di-π-ethane rearrangement, a complex photochemical transformation that reshapes the molecular skeleton. acs.org Future work will aim to map the complete mechanistic pathway of this reaction. This will involve the use of ultrafast laser spectroscopy (e.g., femtosecond transient absorption) to directly observe the excited states and short-lived intermediates involved in the process. These experimental results will be coupled with high-level computational studies to model the excited-state potential energy surfaces.
Another critical reaction mechanism to explore is the cleavage of the central C-C bond, which can be induced thermally or photochemically via electron transfer. cdnsciencepub.com The homolytic cleavage of this bond produces two diphenylmethyl radicals. In-depth studies will focus on the kinetics of this bond-breaking process and the subsequent fate of the generated radicals. Understanding how these highly reactive intermediates couple, disproportionate, or react with their environment is essential for applications in radical chemistry and polymer science.
| Reaction Type | Key Mechanistic Question | Investigative Techniques |
|---|---|---|
| Di-π-Ethane Photorearrangement | What is the structure of the key intermediates and the sequence of bond-making/breaking events? | Ultrafast Spectroscopy, TD-DFT Calculations, Product Analysis. |
| Thermal C-C Bond Homolysis | What is the activation energy and rate of bond cleavage? What are the subsequent radical reactions? | Kinetic Studies, Electron Paramagnetic Resonance (EPR) Spectroscopy, Radical Trapping Experiments. |
| Photosensitized C-C Bond Cleavage | What is the nature of the radical ion intermediates formed after electron transfer? | Transient Absorption Spectroscopy, Cyclic Voltammetry, Computational Modeling. cdnsciencepub.com |
Q & A
Q. What are the common synthetic routes for 1,1,2,2-tetraphenylethane, and how do experimental conditions influence product purity?
- Methodological Answer : this compound can be synthesized via Grignard coupling of 1-bromo-1,2-diphenylethane with bromobiphenyl derivatives under inert conditions . Alternatively, radical dimerization of benzhydryl radicals (generated from benzhydrol or thermal decomposition of precursors) is a well-documented route . For high purity, chromatographic separation (e.g., Florisil column chromatography) is critical to isolate the compound from byproducts like biphenyl or stilbenes . Reaction solvents (e.g., methanol or tetralin) and temperature control (e.g., avoiding prolonged heating above 200°C) are key to minimizing thermal degradation .
Q. How is this compound utilized as a protecting group in organic synthesis?
- Methodological Answer : this compound-1,2-diol (TPED) is employed to stabilize boronic acids by forming boronic esters. This involves reacting TPED with boronic acids in anhydrous tetrahydrofuran (THF) under catalytic acidic conditions. The steric bulk of TPED enhances hydrolytic stability, enabling its use in Suzuki-Miyaura cross-coupling reactions . Post-reaction, the protecting group is removed via oxidative cleavage with NaIO₄ under mild aqueous conditions .
Advanced Research Questions
Q. What experimental strategies are used to elucidate photochemical pathways of this compound?
- Methodological Answer : Photolysis studies require controlled irradiation (e.g., 450-W Hg lamp in methanol under nitrogen) to avoid side reactions. Product isolation via distillation and chromatography, combined with spectroscopic analysis (UV-Vis, NMR), identifies intermediates such as 1-(2-biphenylyl)-1,2-diphenylethane . Mechanistic insights are gained by substituting aryl groups (e.g., tolyl for phenyl) to track bond cleavage patterns, revealing di-aphthalene rearrangements analogous to di-methane reactions . Time-resolved ESR can detect radical intermediates during photodegradation .
Q. How can thermal degradation of this compound during GC-MS analysis be mitigated?
- Methodological Answer : Thermal degradation in GC injectors (observed in modafinil derivatives) produces artifacts like diphenylmethane and α-phenyl-benzenemethanol . To prevent this:
- Use lower injector temperatures (<250°C) and splitless injection modes.
- Validate results with LC-MS/MS to confirm intact molecular ions.
- Employ derivatization (e.g., silylation) to stabilize the compound .
Q. What thermodynamic and kinetic parameters govern the thermal stability of this compound?
- Methodological Answer : Combustion calorimetry and gas-saturation vapor pressure measurements determine heats of formation (ΔHf°(g) = 85.4 ± 1.3 kcal/mol) and sublimation enthalpies (ΔHsub = 32.7 kcal/mol) . Kinetic studies in thiophenol-containing solutions reveal first-order decomposition (ΔH‡ = 47.3 kcal/mol, ΔS‡ = 12.8 e.u.), with steric strain accelerating C-C bond homolysis . DSC and TGA quantify decomposition thresholds (onset ~200°C) under inert atmospheres .
Q. How does this compound contribute to microporous polymer networks for CO₂ capture?
- Methodological Answer : Hypercrosslinked polymers synthesized via Friedel-Crafts alkylation of tetraphenylethane-1,2-diol (TPD) and formaldehyde dimethyl acetal exhibit tunable micropores (BET surface area up to 1980 m²/g). CO₂ uptake (3.63 mmol/g at 1 bar, 273 K) is optimized by adjusting TPD content to balance surface area and selectivity (CO₂/N₂ = 119:1) . Characterization involves N₂/CO₂ adsorption isotherms and DFT modeling of pore structures .
Q. Why does this compound exhibit fluorescence despite lacking conjugated π-systems?
- Methodological Answer : Aggregation-induced emission (AIE) in non-conjugated systems arises from restricted intramolecular rotation of phenyl rings. Fluorescence quantum yields are measured using integrating sphere-equipped spectrofluorometers. Comparative studies with substituted analogs (e.g., 2,4,5-trimethylphenyl derivatives) link steric hindrance to enhanced emission .
Data Contradictions and Resolution
- Photochemical vs. Thermal Degradation Pathways :
Photolysis favors di-aphthalene rearrangements , while thermolysis produces radical-derived dimers (e.g., diphenylmethane) . Researchers must distinguish artifacts by cross-validating results with multiple techniques (e.g., ESR for radicals, LC-MS for non-volatiles). - Stability in Polymer vs. Small-Molecule Contexts :
TPED in polyurethane iniferters shows hydrolytic stability , whereas free TPED degrades thermally. Steric protection in polymers mitigates decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
